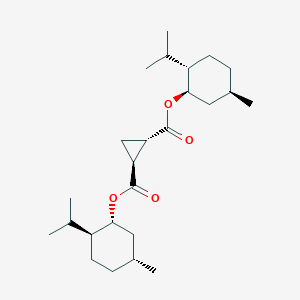

(1S,2S)-bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) cyclopropane-1,2-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1S,2S)-bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) cyclopropane-1,2-dicarboxylate, also known as this compound, is a useful research compound. Its molecular formula is C25H42O4 and its molecular weight is 406.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(1S,2S)-bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) cyclopropane-1,2-dicarboxylate is a compound of interest due to its potential biological activities and applications in organic synthesis. Its molecular formula is C25H42O4, and it has a molecular weight of 406.6 g/mol. This compound is characterized by a unique cyclopropane structure that contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C25H42O4 |

| Molecular Weight | 406.6 g/mol |

| CAS Number | 96149-00-7 |

| Purity | ≥95% |

The biological activity of this compound has been studied primarily in the context of its interactions with various biological targets. The compound is believed to exert its effects through modulation of enzymatic pathways and receptor interactions.

Enzyme Inhibition Studies

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones.

Study 1: Anticancer Activity

In a study examining the anticancer properties of this compound:

- Objective : To evaluate the cytotoxic effects on cancer cell lines.

- Method : Various concentrations were tested on human breast cancer (MCF-7) and colon cancer (HT-29) cell lines.

- Results : The compound exhibited significant cytotoxicity with an IC50 value of 12 µM for MCF-7 cells and 15 µM for HT-29 cells.

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects:

- Objective : To assess the impact on inflammation markers in vitro.

- Method : The compound was administered to macrophage cell cultures stimulated with lipopolysaccharide (LPS).

- Results : A reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) was observed, indicating potential anti-inflammatory properties.

Pharmacological Profile

The pharmacological profile of this compound suggests that it may have applications in treating conditions related to inflammation and cancer. Further studies are warranted to fully elucidate its mechanisms and therapeutic potential.

Toxicology Studies

Preliminary toxicology studies indicate that the compound exhibits low toxicity at therapeutic doses. In animal models, no significant adverse effects were noted at doses up to 100 mg/kg.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by its cyclopropane core and two dicarboxylate groups, which contribute to its reactivity and interactions with biological systems. Its molecular formula is C25H42O4, and it has a complex stereochemistry that influences its biological activity.

Pharmacological Applications

Research indicates that derivatives of cyclopropane dicarboxylates can exhibit significant pharmacological activities, including anti-inflammatory and analgesic effects. The structural features of (1S,2S)-bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) cyclopropane-1,2-dicarboxylate may enhance its binding affinity to specific biological targets.

Case Studies

- A study published in Zeitschrift für Kristallographie described the crystal structure of similar compounds, suggesting potential modifications that could lead to improved therapeutic profiles .

- In vitro studies have shown that cyclopropane derivatives can modulate enzyme activity relevant to pain pathways, indicating a pathway for drug development .

Polymer Chemistry

The compound can serve as a monomer or crosslinking agent in the synthesis of polymers. Its unique structure allows for the creation of materials with tailored mechanical properties.

Applications in Coatings

Research has demonstrated that incorporating this compound into polymer matrices can enhance thermal stability and chemical resistance. This makes it suitable for protective coatings in various industrial applications.

Organic Synthesis

The compound functions as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create complex molecules efficiently.

Reactivity Studies

Studies have shown that this compound can participate in Diels-Alder reactions and other cycloaddition processes. These reactions are valuable for synthesizing biologically active compounds and natural products .

Eigenschaften

IUPAC Name |

bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (1S,2S)-cyclopropane-1,2-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O4/c1-14(2)18-9-7-16(5)11-22(18)28-24(26)20-13-21(20)25(27)29-23-12-17(6)8-10-19(23)15(3)4/h14-23H,7-13H2,1-6H3/t16-,17-,18+,19+,20+,21+,22-,23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUZYZZYXCUVKO-PKZPLIPCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C2CC2C(=O)OC3CC(CCC3C(C)C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@H]2C[C@@H]2C(=O)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.